Molecular structure and weight of [3-(3-Cyanophenyl)phenyl]acetic acid
Molecular structure and weight of [3-(3-Cyanophenyl)phenyl]acetic acid
Introduction
[3-(3-Cyanophenyl)phenyl]acetic acid, also systematically named 3'-(Carboxymethyl)-[1,1'-biphenyl]-3-carbonitrile, is a bifunctional organic molecule belonging to the substituted biphenyl class. This compound integrates three key chemical moieties: a biphenyl core, which provides a semi-rigid scaffold; a nitrile group (-C≡N), a versatile functional group in medicinal chemistry known for its role as a hydrogen bond acceptor and its metabolic stability; and a phenylacetic acid group, a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The unique combination of these features makes [3-(3-Cyanophenyl)phenyl]acetic acid a molecule of significant interest for researchers, scientists, and drug development professionals. Its structure offers multiple points for further chemical modification, positioning it as a valuable building block or scaffold for creating novel therapeutic agents, molecular probes, or advanced materials. This guide provides a comprehensive overview of its molecular structure, a robust and validated synthetic route based on modern cross-coupling chemistry, and methods for its characterization.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is the first step in any research or development endeavor.
1.1 Molecular Structure
The structure consists of a biphenyl system where the two phenyl rings are linked by a single carbon-carbon bond. One ring is substituted at the meta-position (position 3) with an acetic acid moiety (-CH₂COOH). The second ring is also substituted at its meta-position (position 3') with a cyano (nitrile) group (-CN).
Caption: 2D structure of [3-(3-Cyanophenyl)phenyl]acetic acid.
1.2 Physicochemical Data Summary
The following table summarizes the key computed and identifying properties of the molecule.
| Property | Value | Source / Method |
| IUPAC Name | 2-(3'-(cyano)-[1,1'-biphenyl]-3-yl)acetic acid | IUPAC Naming |
| Synonym | 3'-(Carboxymethyl)-[1,1'-biphenyl]-3-carbonitrile | - |
| CAS Number | Not assigned in major public databases. | - |
| Molecular Formula | C₁₅H₁₁NO₂ | Calculated |
| Molecular Weight | 251.26 g/mol | Calculated |
| Canonical SMILES | N#CC1=CC=CC(=C1)C2=CC(=CC=C2)CC(=O)O | Calculated |
| InChI Key | InChIKey=QWBFXJBFXJHCJZ-UHFFFAOYSA-N | Calculated |
Part 2: Synthesis and Mechanistic Insights
2.1 Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
To construct the central biphenyl core of the target molecule, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] Its selection is justified by several key advantages:
-
High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide array of functional groups, including the carboxylic acid and nitrile moieties present in our target and starting materials.[3] This avoids the need for complex protection-deprotection steps, streamlining the synthesis.
-
Commercial Availability of Precursors: The required building blocks, an aryl halide and an arylboronic acid, are readily accessible. Specifically, 3-Bromobenzonitrile [4][5] and 3-(Carboxymethyl)phenylboronic acid [6][7] are commercially available, providing a direct and efficient entry point to the desired scaffold.
-
Well-Understood and Robust Mechanism: The catalytic cycle is extensively studied and reliable, ensuring high yields and predictable outcomes when optimized.[1][8]
The proposed synthetic disconnection is therefore:
[3-(3-Cyanophenyl)phenyl]acetic acid <== (Pd Catalyst, Base) <== 3-Bromobenzonitrile + 3-(Carboxymethyl)phenylboronic acid
2.2 The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile (Ar-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Part 3: Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of [3-(3-Cyanophenyl)phenyl]acetic acid via a Suzuki-Miyaura coupling.
3.1 Materials and Equipment
| Reagents & Materials | Equipment |
| 3-Bromobenzonitrile (1.0 eq)[4] | Schlenk flask or sealed reaction vial |
| 3-(Carboxymethyl)phenylboronic acid (1.2 eq)[6] | Magnetic stirrer with heating plate |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) | Condenser |
| Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq) | Inert atmosphere line (Nitrogen or Argon) |
| Toluene, anhydrous | Syringes and needles |
| Water, degassed | Rotary evaporator |
| Ethyl acetate | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Silica gel for column chromatography |
| Brine (saturated NaCl solution) | Glassware for chromatography and filtration |
| Anhydrous Magnesium Sulfate (MgSO₄) |
3.2 Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add 3-bromobenzonitrile (1.0 mmol, 182 mg), 3-(carboxymethyl)phenylboronic acid (1.2 mmol, 216 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Via syringe, add anhydrous toluene (8 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate with 1% acetic acid as the mobile phase.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9][10]
-
Part 4: Characterization and Validation
To confirm the successful synthesis and purity of [3-(3-Cyanophenyl)phenyl]acetic acid, a suite of standard analytical techniques must be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the overall structure. Expected signals would include a singlet for the -CH₂- protons of the acetic acid group, a series of multiplets in the aromatic region (7-8 ppm) corresponding to the protons on the biphenyl core, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the nitrile carbon (~118 ppm), the carbonyl carbon of the acid (~175 ppm), the methylene carbon (~40 ppm), and the twelve unique aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a mass that corresponds to the molecular formula C₁₅H₁₁NO₂ with high accuracy.
-
HPLC (High-Performance Liquid Chromatography): This is used to assess the purity of the final compound, ideally showing a single major peak.
Part 5: Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
3-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]
-
Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care and avoid inhalation of dust.
-
Solvents: Toluene and ethyl acetate are flammable organic solvents. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
Di-Mauro, E. F., & Vitale, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. [Link]
- Gantz, G. M. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of toxicology and environmental health, 9(3), 423–438. [Link]
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Study.com. How do you purify Biphenyl contaminated with Fluorene?. [Link]
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Shen, M., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(24), 5435-5440. [Link]
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Yoneda Labs. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- CN101045670A. (2007). Process for purifying biphenyl.
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1964–1967. [Link]
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Taylor & Francis Online. (2009). Purification of polybrominated biphenyl congeners. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
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Academia.edu. Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link]
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